molecular formula C6H9Cl3O3 B1583959 2-Ethoxyethyl trichloroacetate CAS No. 30668-97-4

2-Ethoxyethyl trichloroacetate

Cat. No. B1583959
CAS RN: 30668-97-4
M. Wt: 235.5 g/mol
InChI Key: LEGOWVFXOHMHKG-UHFFFAOYSA-N
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Description

2-Ethoxyethyl trichloroacetate is a chemical compound with the molecular formula C6H9Cl3O3 . It is also known by other names such as Trichloroacetic Acid 2-Ethoxyethyl Ester and Ethylene Glycol Monoethyl Ether Trichloroacetate .


Molecular Structure Analysis

The molecular weight of 2-Ethoxyethyl trichloroacetate is 235.49 Da . Its molecular structure consists of an ethoxyethyl group (C4H9O) attached to a trichloroacetate group (CCl3O2) .


Physical And Chemical Properties Analysis

2-Ethoxyethyl trichloroacetate is a colorless to orange to green clear liquid . It has a specific gravity of 1.32 to 1.45 . The compound is not soluble in water .

Scientific Research Applications

Chemistry and Reactions

  • 2-Ethoxyethyl trichloroacetate (referred to as IIIa when formed as an addition product) is involved in chemical reactions with trichloroacetic acid and its derivatives. When trichloroacetic acid is added to ethoxyacetylene, it forms IIIa. This substance undergoes further transformations, leading to the formation of other compounds such as ethyl acetate and trichloroacetic anhydride. These reactions are significant in organic synthesis, providing insights into reaction mechanisms and compound structures (Broekema, Van Der Werf, & Arens, 2010).

Electrosynthesis

  • 2-Ethoxyethyl trichloroacetate plays a role in the electrosynthesis of trichloroacetic acid. The electrochemical carboxylation of carbon tetrachloride, in the presence of CO2, has been studied to obtain trichloroacetic acid, which is a crucial compound in various industrial applications. This process provides a strategy for converting or eliminating harmful substances, contributing to environmental protection and sustainable chemistry practices (Olloqui-Sariego et al., 2008).

Material Science and Extraction

  • The compound has been examined in the context of material science, particularly in the recovery of hydrochloric acid and metals from leach solutions. Tris-2-ethylhexylamine, a related compound, has been compared with 2-Ethoxyethyl trichloroacetate for its efficiency in recovering valuable components from industrial waste, highlighting its potential application in waste management and resource recovery (Kesieme, Chrysanthou, Catulli, & Cheng, 2018).

Biomedical Applications

  • A photogenerator of trichloroacetic acid has been studied as a detritylation agent in oligonucleotide microarray synthesis, demonstrating its utility in biomedical research and diagnostics. This application is significant for the development of sophisticated biochemical assays and DNA-based technologies (Sinyakov et al., 2014).

Occupational Health

  • In occupational health, the practical application of urinary 2-ethoxyacetic acid to assess exposure to 2-ethoxyethyl acetate during large format silk-screening operations has been documented. This research highlights the importance of monitoring chemical exposure in industrial settings to ensure worker safety and health (Lowry, Stumpp, Orbaugh, & Rieders, 1993).

Safety And Hazards

When handling 2-Ethoxyethyl trichloroacetate, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill or leak .

properties

IUPAC Name

2-ethoxyethyl 2,2,2-trichloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl3O3/c1-2-11-3-4-12-5(10)6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGOWVFXOHMHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338234
Record name 2-Ethoxyethyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxyethyl trichloroacetate

CAS RN

30668-97-4
Record name 2-Ethoxyethyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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